

In Vivo Toxicity of Purified Momordicoside P: A Comparative Guide

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Compound of Interest

Compound Name: Momordicoside P

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This guide provides a comparative overview of the available in vivo toxicity data relevant to **Momordicoside P**, a significant bioactive triterpenoid from *Momordica charantia* (bitter melon). Due to a notable lack of publicly available in vivo toxicity studies specifically on purified **Momordicoside P**, this document utilizes data from studies on *Momordica charantia* extracts as a surrogate to infer its potential toxicological profile. This information is compared against two other bioactive components from *Momordica charantia*—Charantin and Polypeptide-p (also known as p-insulin)—and the widely used anti-diabetic drug, Metformin.

Data Presentation

The following tables summarize the available quantitative data from in vivo toxicity studies.

Table 1: Acute Oral Toxicity Data

Test Substance	Animal Model	LD50 (Median Lethal Dose)	Observed Toxic Effects
Momordica charantia Ethanollic Fruit Extract	Sprague-Dawley Rats	> 2000 mg/kg[1]	Dizziness and depression within the first 30 minutes at 300 mg/kg and 2000 mg/kg.[1]
Momordica charantia Seed Extract (scCO2)	Wistar Rats	> 2000 mg/kg	No mortality or signs of toxicity observed.
Polypeptide-k (from M. charantia seeds)	Sprague-Dawley Rats	> 1000 mg/kg (NOAEL)[2]	No adverse effects observed.[2]
Metformin	-	> 10 grams is concerning in humans[3]	Profound lactic acidosis in overdose.

Table 2: Sub-chronic Oral Toxicity Data

Test Substance	Animal Model	Duration	Doses Administered	Key Findings
Momordica charantia Seed Extract (scCO2)	Wistar Rats	90 days	250, 500, and 1000 mg/kg/day	No mortality, morbidity, or abnormal pathological and biochemical alterations observed. The NOAEL was considered greater than 1000 mg/kg.
Metformin	-	Chronic Use	Therapeutic doses	Generally safe with long-term use, but can accumulate in cases of renal impairment, leading to lactic acidosis.

Table 3: Observed Toxic Effects of Momordica charantia and its Components

Substance/Extract	Effect	Species	Notes
Momordica charantia (general)	Hypoglycemic coma and convulsions	Children	Adverse effect associated with hypoglycemic properties.
Reduced fertility	Mice		
Favism-like syndrome	Humans		
Increased GGT and ALP levels	Animals		
Momordica charantia Seed Extract	Cardiotoxicity in embryo	Zebrafish	Observed at 5 µg/ml.

Experimental Protocols

The in vivo toxicity studies referenced in this guide generally follow standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The most relevant protocols for the data presented are OECD Guideline 423 for acute oral toxicity and OECD Guideline 408 for sub-chronic oral toxicity.

OECD Guideline 423: Acute Toxic Class Method

This method is used to estimate the acute oral toxicity of a substance. The test substance is administered orally to a group of animals at one of the defined dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight). The animals are observed for a period of 14 days for signs of toxicity and mortality. The classification of the substance's toxicity is based on the number of animals that die at a particular dose level.

Key Parameters:

- Animal species: Typically rodents, such as rats or mice.
- Administration: A single oral dose.
- Observation period: At least 14 days.

- Endpoints: Clinical signs of toxicity, body weight changes, and mortality.

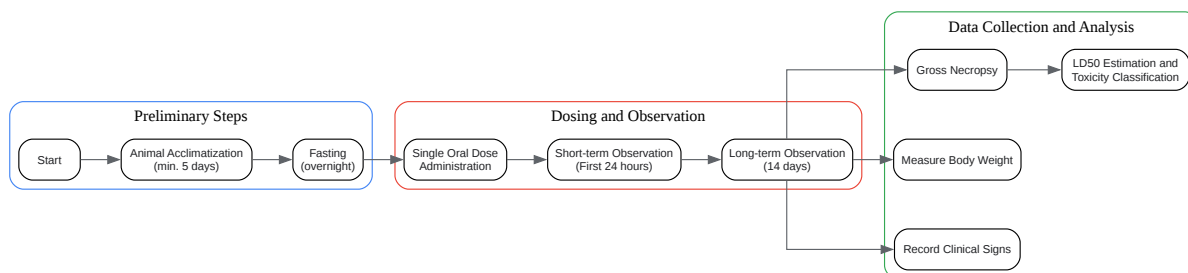
OECD Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents

This guideline is designed to evaluate the sub-chronic oral toxicity of a substance. The test substance is administered orally to several groups of animals at different dose levels daily for 90 days. This study provides information on the potential health hazards from repeated exposure over a prolonged period, including effects on target organs and the possibility of accumulation.

Key Parameters:

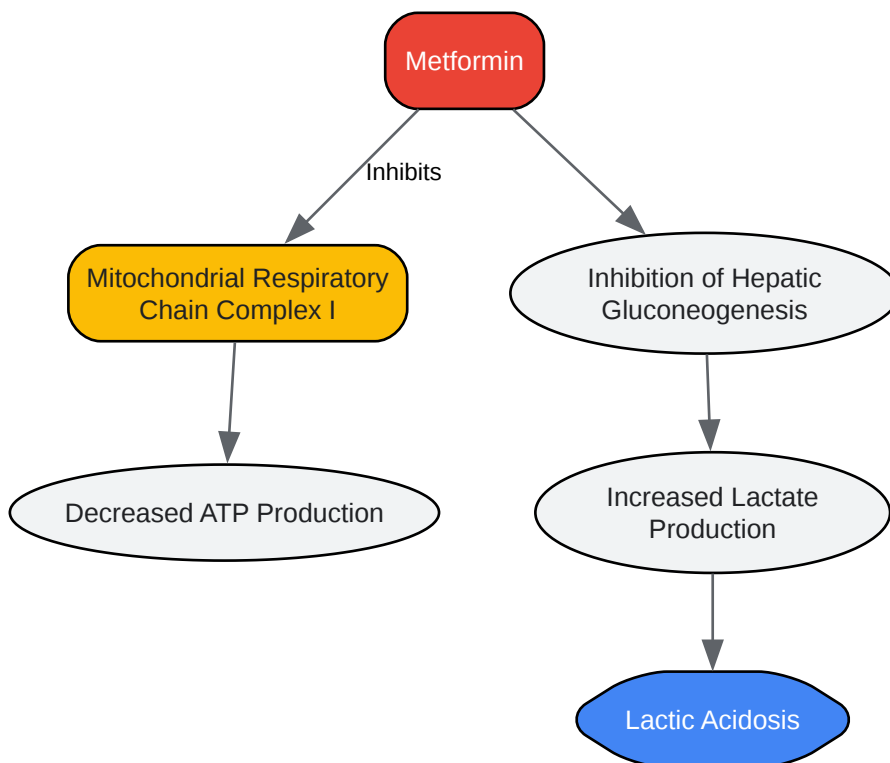
- Animal species: Preferably rats.
- Administration: Daily oral administration for 90 days.
- Dose levels: At least three dose levels and a control group.
- Endpoints: Daily clinical observations, weekly body weight and food consumption, hematology, clinical biochemistry, urinalysis, gross necropsy, and histopathology of major organs.

Mandatory Visualization



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Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.



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Caption: Mechanism of Metformin-induced lactic acidosis.

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